molecular formula C14H9ClF3N3O2 B14803132 2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid

2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid

Cat. No.: B14803132
M. Wt: 343.69 g/mol
InChI Key: LETQKYLIAHMXMI-UHFFFAOYSA-N
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Description

2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzenecarboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarbohydrazide with benzenecarboxylic acid derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H9ClF3N3O2

Molecular Weight

343.69 g/mol

IUPAC Name

2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C14H9ClF3N3O2/c15-11-5-9(14(16,17)18)7-19-12(11)21-20-6-8-3-1-2-4-10(8)13(22)23/h1-7H,(H,19,21)(H,22,23)

InChI Key

LETQKYLIAHMXMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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